molecular formula C12H20N2 B13248830 2-Methyl-N-(2-methylpentyl)pyridin-3-amine

2-Methyl-N-(2-methylpentyl)pyridin-3-amine

Cat. No.: B13248830
M. Wt: 192.30 g/mol
InChI Key: PRVDYNDIXLJJBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylpentyl)pyridin-3-amine can be challenging due to its sterically hindered structure. One innovative method involves hydroamination, a process reported by Baran and coworkers . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry .

Industrial Production Methods

. These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet research demands.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylpentyl)pyridin-3-amine undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the amine group, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-N-(2-methylpentyl)pyridin-3-amine include:

Uniqueness

This compound is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and drug candidates .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-N-(2-methylpentyl)pyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-4-6-10(2)9-14-12-7-5-8-13-11(12)3/h5,7-8,10,14H,4,6,9H2,1-3H3

InChI Key

PRVDYNDIXLJJBM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1=C(N=CC=C1)C

Origin of Product

United States

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